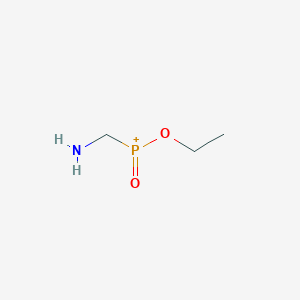
(Aminomethyl)(ethoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Aminomethyl)(ethoxy)oxophosphanium is a compound that contains a phosphorus atom bonded to an aminomethyl group, an ethoxy group, and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethyl)(ethoxy)oxophosphanium can be achieved through several methods. One common approach involves the reaction of ethoxyphosphine with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, safety measures are implemented to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(Aminomethyl)(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphine derivatives, phosphine oxides, and substituted phosphines. These products have diverse applications in different fields.
Scientific Research Applications
(Aminomethyl)(ethoxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Aminomethyl)(ethoxy)oxophosphanium involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in enzymes or other proteins, thereby modulating their activity. The pathways involved include coordination to metal ions and participation in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Aminomethyl)(ethoxy)oxophosphanium include:
- (Aminomethyl)(methoxy)oxophosphanium
- (Aminomethyl)(propoxy)oxophosphanium
- (Aminomethyl)(butoxy)oxophosphanium
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique reactivity and properties. The ethoxy group, in particular, influences its solubility and reactivity in different solvents and conditions.
Properties
CAS No. |
115340-19-7 |
|---|---|
Molecular Formula |
C3H9NO2P+ |
Molecular Weight |
122.08 g/mol |
IUPAC Name |
aminomethyl-ethoxy-oxophosphanium |
InChI |
InChI=1S/C3H9NO2P/c1-2-6-7(5)3-4/h2-4H2,1H3/q+1 |
InChI Key |
MHMKTEZHHYOHIY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















